Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate
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Overview
Description
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C11H14N2O2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various nucleophiles. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate is unique due to its specific ethynylthiazolyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-ethynyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-5-8-7-16-9(13-8)6-12-10(14)15-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14) |
InChI Key |
FLDYYEFRSRRHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C#C |
Origin of Product |
United States |
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